molecular formula C22H26FN3O6S B2698932 N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide CAS No. 872724-85-1

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2698932
CAS No.: 872724-85-1
M. Wt: 479.52
InChI Key: BFXPCIYBZOQNIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a synthetic small molecule of significant interest in chemical biology and medicinal chemistry research. Its structure, featuring a benzenesulfonyl group linked to an oxazinan ring and an ethanediamide spacer, is characteristic of compounds designed to interact with enzyme active sites. This reagent is primarily investigated as a potential inhibitor of carbonic anhydrase isoforms, a family of enzymes involved in critical physiological processes such as pH regulation, respiration, and biosynthetic reactions. The compound's mechanism of action is believed to involve the sulfonamide group coordinating the zinc ion within the enzyme's active site, thereby blocking its catalytic activity. Research into this molecule provides valuable insights into enzyme kinetics, structure-activity relationships (SAR), and the development of novel probes for studying pathological conditions where carbonic anhydrases are dysregulated, including certain cancers and neurological disorders. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. According to PubChem , the compound is listed with the CID 13163409, and suppliers like Thermo Fisher Scientific catalogue it for research purposes.

Properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6S/c1-15-12-18(8-9-19(15)23)33(29,30)26-10-3-11-32-20(26)14-25-22(28)21(27)24-13-16-4-6-17(31-2)7-5-16/h4-9,12,20H,3,10-11,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXPCIYBZOQNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Mechanism of Action

The mechanism of action of N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The fluorinated phenyl group and the oxazinan ring play crucial roles in binding to target proteins and enzymes, modulating their activity. The sulfonyl and oxalamide linkages contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N′-(2-methoxybenzyl)ethanediamide
  • Key Differences : The benzenesulfonyl group in this analog () has a 4-fluoro-2-methyl substitution, compared to the 4-fluoro-3-methyl substitution in the target compound. The methoxy group is at the 2-position of the benzyl moiety instead of the 4-position.
  • Impact : Substituent positioning influences steric and electronic properties. For example, para-substituted methoxy groups (as in the target) enhance electron-donating effects compared to ortho-substituted variants .
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide
  • Key Differences : This compound () lacks the methyl group on the benzenesulfonyl ring and features a 2-methylpropyl group instead of the 4-methoxyphenylmethyl substituent.
Triazole and Sulfonamide Derivatives
  • Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () share sulfonyl and aromatic motifs but replace the oxazinan ring with a triazole.
  • Impact : Triazoles exhibit tautomerism (thione vs. thiol forms), which is absent in the target compound’s oxazinan system. This difference affects solubility and reactivity .
Spectroscopic Features
  • IR Spectroscopy :
    • Expected bands for the target compound:
  • C=O (1660–1680 cm⁻¹), S=O (1240–1260 cm⁻¹), NH (3150–3400 cm⁻¹) .
    • Comparison with triazole derivatives (): Absence of C=S (1243–1258 cm⁻¹) confirms the oxazinan structure over triazole-thiones .
  • NMR :
    • The 1,3-oxazinan ring protons (δ 3.5–4.5 ppm) and sulfonyl-adjacent methyl groups (δ 2.1–2.5 ppm) differentiate it from triazole-based analogs .

Physicochemical and Functional Properties

Property Target Compound Analog Analog
Molecular Formula C₂₄H₂₇FN₃O₆S C₂₄H₂₇FN₃O₆S C₁₇H₂₄FN₃O₅S
Sulfonyl Substitution 4-Fluoro-3-methyl 4-Fluoro-2-methyl 4-Fluoro
Amide Substituent 4-Methoxyphenylmethyl 2-Methoxybenzyl 2-Methylpropyl
Key IR Bands (cm⁻¹) ~1665 (C=O), ~1250 (S=O) ~1670 (C=O), ~1255 (S=O) ~1650 (C=O), ~1245 (S=O)
Tautomerism None observed None observed None observed

Biological Activity

N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methoxyphenyl)methyl]ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a fluorinated aromatic ring and an oxazinan structure, which may contribute to its therapeutic properties.

  • Molecular Formula : C22H26FN3O6S
  • Molecular Weight : 479.5 g/mol
  • CAS Number : 872724-91-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been proposed that the compound can modulate enzyme activity and interfere with signal transduction pathways, potentially affecting cellular processes such as proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
  • Signal Transduction Interference : It could disrupt pathways critical for cell survival and division.

Biological Activity and Therapeutic Potential

Recent studies have investigated the biological activity of this compound against various cancer cell lines. The findings suggest that this compound exhibits significant cytotoxic effects, particularly against human cancer cells.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • Cell Lines Tested : A2780 (human ovarian carcinoma), MCF-7 (human breast cancer).
    • Results : The compound demonstrated moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth.
    • Mechanism : Induction of G2/M phase cell cycle arrest was observed, suggesting a potential mechanism for its anticancer activity.
  • Molecular Docking Studies :
    • Docking studies have shown that the compound can bind effectively to the colchicine-binding site of tubulin, a key target in cancer therapy.
    • This interaction potentially leads to inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds known for their biological activity:

Compound NameStructural FeaturesUnique Aspects
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamideSimilar oxazinan structureContains pyridine; different substituents
Combretastatin A-4Natural anti-tubulin agentKnown for high potency in disrupting microtubule function
4-Fluoro-N-(pyridin-3-yl)benzamideContains pyridine; simpler structureFocused on anti-inflammatory properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.